molecular formula C15H19Cl3O4 B13818009 2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate CAS No. 30387-70-3

2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate

Cat. No.: B13818009
CAS No.: 30387-70-3
M. Wt: 369.7 g/mol
InChI Key: WERRVXJNLSIJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is an ester derivative of 2,4,5-trichlorophenoxyacetic acid, which is a well-known herbicide. The compound’s molecular formula is C15H19Cl3O4, and it has a molecular weight of 369.668 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant growth and development, particularly in weed control.

    Medicine: Explored for its potential use in developing herbicide-resistant crops.

    Industry: Widely used as a herbicide in agriculture to control broadleaf weeds .

Mechanism of Action

The compound exerts its herbicidal effects by mimicking the action of natural plant hormones known as auxins. It disrupts the normal growth processes of plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxyethyl 3-(2,4,5-trichlorophenoxy)propionate is unique due to its specific ester group, which influences its solubility, stability, and herbicidal activity. The butoxyethyl group provides a balance between hydrophilicity and lipophilicity, making it effective in various environmental conditions .

Properties

CAS No.

30387-70-3

Molecular Formula

C15H19Cl3O4

Molecular Weight

369.7 g/mol

IUPAC Name

2-butoxyethyl 3-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C15H19Cl3O4/c1-2-3-5-20-7-8-22-15(19)4-6-21-14-10-12(17)11(16)9-13(14)18/h9-10H,2-8H2,1H3

InChI Key

WERRVXJNLSIJED-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)CCOC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.